2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyphenol.
Oxidation: The phenol group is oxidized to form the corresponding quinone. This can be achieved using oxidizing agents such as potassium dichromate or manganese dioxide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a model compound for studying redox reactions in biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione involves the generation of reactive oxygen species (ROS) upon oxidation. These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Similar structure but with additional methoxy and hexyl groups.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Contains a hydroxy group in place of one methoxy group.
Uniqueness
2-(3-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other quinones .
Properties
Molecular Formula |
C13H10O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c1-16-11-4-2-3-9(7-11)12-8-10(14)5-6-13(12)15/h2-8H,1H3 |
InChI Key |
YHKAYAODLJOKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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